molecular formula C13H11BCl2O3 B1438071 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256358-44-7

4-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Cat. No. B1438071
M. Wt: 296.9 g/mol
InChI Key: JVNVVJSQSXECFD-UHFFFAOYSA-N
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Description

Phenylboronic acids are a class of compounds that contain a boronic acid functional group attached to a phenyl group . They are used as synthetic intermediates in organic synthesis . The specific compound you mentioned, “4-(3,4-Dichlorophenylmethoxy)phenylboronic acid”, would have a structure similar to other phenylboronic acids, but with additional dichlorophenylmethoxy substituent on the phenyl ring.


Molecular Structure Analysis

Phenylboronic acids have a trigonal planar geometry around the boron atom, with the boron atom forming covalent bonds with an oxygen atom and two carbon atoms . The dichlorophenylmethoxy group in “4-(3,4-Dichlorophenylmethoxy)phenylboronic acid” would likely be attached to the phenyl ring via an ether linkage .


Chemical Reactions Analysis

Phenylboronic acids are known to undergo a variety of chemical reactions. They can form boronate esters with diols and polyols, which is a key step in the Suzuki-Miyaura cross-coupling reaction . They can also react with hydrogen peroxide to form phenols .


Physical And Chemical Properties Analysis

Phenylboronic acids are typically solid at room temperature. They are relatively stable, but can decompose if heated . They are soluble in polar solvents such as water and alcohols .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These compounds form O–H⋯N hydrogen bonds with hetero N-atoms and –B(OH)2, leading to the formation of complex structures. The crystal structure of these assemblies, such as those formed by 4-methoxyphenylboronic acid, reveals cyclic C–H⋯O hydrogen bonding dimers (Pedireddi & Seethalekshmi, 2004).

Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, closely related to 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid, have been employed in advanced bio-applications. These derivatives are known to form reversible complexes with polyols and have been used in drug delivery systems and biosensors (Lan & Guo, 2019).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acid and its derivatives are used to synthesize specifically substituted or oxidized sugar derivatives. This includes their use in chromatographic solvents and as a reagent for cis-1,2,3-triols on pyranoid rings. These compounds are stable under various conditions, allowing for the synthesis of specific carbonyl derivatives or substituted carbohydrate compounds (Ferrier, 1972).

Chemical Engineering

Phenylboronic acid and its derivatives, including 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid, have widespread applications in pharmaceutical and chemical engineering. They form reversible complexes with polyol compounds like saccharides and glycoproteins, facilitating recognition, separation, and detection in various fields (Liang-yin, 2006).

Optical Modulation

The structure-function relationship of phenyl boronic acid-grafted polymers, related to 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid, demonstrates their utility in optical modulation. These compounds, when conjugated with polymers, have shown potential in applications like saccharide recognition and fluorescence modulation (Mu et al., 2012).

Chemosensing Technologies

o-(N,N-dialkylaminomethyl)arylboronate systems, closely related to phenylboronic acids, have been studied for their potential in molecular recognition and chemosensing. These studies provide insights into the design of future chemosensing technologies targeting important physiological substances like saccharides and catecholamines (Zhu et al., 2006).

Glucose Sensing

Specific derivatives of phenylboronic acid, akin to 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid, have been synthesized for enzyme-free glucose sensing. These compounds are particularly effective in physiological conditions, indicating their potential in medical and biological applications (Bao et al., 2021).

Future Directions

There is growing interest in the use of phenylboronic acids and their derivatives in medicinal chemistry . They have been found to have a variety of biological activities, including anticancer, antibacterial, and antiviral activity . There is also interest in their use as sensors and delivery systems . Therefore, the study of phenylboronic acids, including “4-(3,4-Dichlorophenylmethoxy)phenylboronic acid”, is a promising area for future research .

properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNVVJSQSXECFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655554
Record name {4-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenylmethoxy)phenylboronic acid

CAS RN

1256358-44-7
Record name B-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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